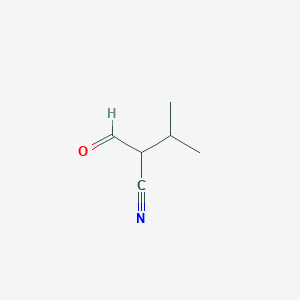

2-Formyl-3-methylbutanenitrile

Description

Significance of the Nitrile and Formyl Functional Groups in Synthetic Strategy

The nitrile group, with its carbon-nitrogen triple bond, is a highly versatile functional group in organic synthesis. The carbon atom of the nitrile is electrophilic, making it susceptible to attack by a wide range of nucleophiles. nih.govconicet.gov.ar This reactivity allows for the transformation of the nitrile into various other functional groups. For instance, nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides. nih.govconicet.gov.ar Furthermore, they can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH4). organic-chemistry.org The nitrogen atom of the nitrile also possesses a lone pair of electrons, enabling it to act as a nucleophile in certain reactions, such as in the Ritter reaction. organic-chemistry.org This dual electrophilic and nucleophilic character makes the nitrile group a valuable handle for molecular elaboration. nih.gov

The formyl group, the defining feature of aldehydes, is characterized by a carbonyl group (a carbon-oxygen double bond) bonded to a hydrogen atom. rsc.orggoogle.com The significant difference in electronegativity between the carbon and oxygen atoms results in a polarized bond, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. researchgate.netorganic-chemistry.org This is one of the most fundamental reactions of aldehydes, leading to the formation of a wide array of products. orientjchem.org Additionally, the hydrogen atom attached to the carbon adjacent to the carbonyl group (the α-hydrogen) is acidic and can be removed by a base to form an enolate ion. researchgate.netmsu.edu This enolate can then act as a nucleophile in various carbon-carbon bond-forming reactions, such as the aldol (B89426) condensation. msu.edu The formyl group can also be readily oxidized to a carboxylic acid or reduced to a primary alcohol. msu.edu

The presence of both a nitrile and a formyl group on the same carbon skeleton, as in 2-Formyl-3-methylbutanenitrile, creates a powerful synthetic tool. The two groups can react selectively under different conditions, or they can participate in tandem or cascade reactions where both functionalities are involved in the construction of a more complex molecule. This bifunctionality allows for the efficient synthesis of a variety of molecular structures from a single starting material.

This compound as a Multifunctional Building Block

The unique arrangement of the nitrile and formyl groups in this compound makes it a versatile precursor for the synthesis of various heterocyclic compounds. The presence of these two reactive centers allows for a range of cyclization strategies, leading to the formation of important ring systems such as pyrazoles, pyridines, and pyrimidines.

Research has demonstrated the utility of α-formyl nitriles as key intermediates in the synthesis of these heterocycles. For instance, α-formyl nitriles can react with hydrazine (B178648) derivatives to form pyrazoles. beilstein-journals.org In a typical reaction, the formyl group undergoes condensation with one of the nitrogen atoms of hydrazine to form a hydrazone intermediate, which then undergoes intramolecular cyclization involving the nitrile group to afford the pyrazole (B372694) ring. While specific studies detailing the reaction of this compound with hydrazine are not abundant, the general reactivity pattern of α-formyl nitriles strongly suggests its suitability for this transformation.

The synthesis of pyridines from α-formyl nitriles has also been explored. acs.org These syntheses often involve condensation reactions with compounds containing active methylene (B1212753) groups or other suitable precursors that can provide the remaining atoms needed to construct the pyridine (B92270) ring. The formyl and nitrile groups of this compound can serve as a three-carbon synthon in such strategies.

Furthermore, the construction of pyrimidine (B1678525) rings can be achieved using α-formyl nitrile derivatives. organic-chemistry.orgrsc.orgbaselius.ac.in These syntheses can involve the reaction of the α-formyl nitrile with amidines or other dinucleophiles. The formyl group provides an electrophilic center for initial condensation, while the nitrile group can participate in the subsequent cyclization step to form the pyrimidine core. For example, β-formyl enamides, which can be derived from α-formyl nitriles, undergo cyclization with urea (B33335) in the presence of a catalyst to yield pyrimidines. organic-chemistry.org

A documented application of this compound is as a precursor in the synthesis of 5,7-dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine. chemsrc.com This transformation highlights the ability of this building block to participate in the formation of more complex, fused heterocyclic systems.

The table below summarizes some of the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C6H9NO | nih.gov |

| Molecular Weight | 111.14 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| SMILES | CC(C)C(C=O)C#N | nih.gov |

| CAS Number | 771510-15-7 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-formyl-3-methylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5(2)6(3-7)4-8/h4-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMMJHMFZQJKNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30956066 | |

| Record name | 2-Formyl-3-methylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345581-33-1 | |

| Record name | 2-Formyl-3-methylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Formyl 3 Methylbutanenitrile

Direct Synthetic Routes to 2-Formyl-3-methylbutanenitrile

The most direct and widely recognized method for the synthesis of this compound involves the generation of an enolate from 3-methylbutanenitrile, followed by its reaction with a suitable formylating agent.

Enolate Chemistry and Formylation of 3-Methylbutanenitrile (Isovaleronitrile)

The synthesis hinges on the acidity of the α-hydrogen in 3-methylbutanenitrile (also known as isovaleronitrile). The electron-withdrawing nature of the nitrile group increases the acidity of the adjacent C-H bond, facilitating its deprotonation by a strong base to form a stabilized carbanion, or enolate. This enolate is a potent nucleophile that can react with electrophilic formylating agents.

A common and effective method for the synthesis of this compound employs Lithium Diisopropylamide (LDA) as the base and ethyl formate (B1220265) as the formylating agent. LDA is a strong, non-nucleophilic, sterically hindered base, which is ideal for the rapid and quantitative deprotonation of the α-carbon of 3-methylbutanenitrile to form the corresponding lithium enolate. The steric bulk of LDA minimizes side reactions, such as nucleophilic attack on the nitrile group.

The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures (e.g., -78 °C) to ensure kinetic control and minimize degradation of the enolate. Once the enolate is formed, ethyl formate is added to the reaction mixture. The nucleophilic enolate attacks the electrophilic carbonyl carbon of ethyl formate in a reaction analogous to a Claisen condensation. The subsequent collapse of the tetrahedral intermediate and loss of an ethoxide ion yields the sodium salt of the enolized this compound. An acidic workup then provides the final product.

Table 1: Key Reagents and Conditions for the Synthesis of this compound

| Reagent/Condition | Function/Parameter | Typical Value/Compound |

| Starting Material | Source of the carbon backbone | 3-Methylbutanenitrile |

| Base | Deprotonation of the α-carbon | Lithium Diisopropylamide (LDA) |

| Formylating Agent | Source of the formyl group | Ethyl Formate |

| Solvent | Reaction medium | Tetrahydrofuran (THF) |

| Temperature | Control of reaction kinetics | -78 °C to room temperature |

| Workup | Protonation of the enolate salt | Aqueous acid (e.g., HCl) |

Strategic Considerations in this compound Synthesis

The successful synthesis of this compound requires careful consideration of several strategic factors, including selectivity and sustainability.

Chemo- and Regioselectivity in Formylation Reactions

Chemoselectivity: The primary chemoselectivity challenge in this synthesis is to ensure that the base deprotonates the α-carbon without adding to the nitrile group. The use of a non-nucleophilic, sterically hindered base like LDA is crucial for achieving high chemoselectivity. Softer, less hindered bases could potentially lead to undesired side reactions with the electrophilic nitrile carbon.

Regioselectivity: For 3-methylbutanenitrile, there is only one α-carbon with protons, so regioselectivity is not a concern as formylation can only occur at the C2 position. However, in substrates with multiple enolizable positions, regioselectivity would be a critical factor to control, often through the choice of base and reaction temperature to favor either the kinetic or thermodynamic enolate.

Atom Economy and Sustainable Synthetic Protocols

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The formylation of 3-methylbutanenitrile with ethyl formate and LDA has a moderate atom economy.

In this process, the atoms from lithium diisopropylamide and the ethoxy group of ethyl formate are not incorporated into the final product, generating stoichiometric byproducts.

Table 2: Atom Economy Calculation for the Synthesis of this compound

| Compound | Formula | Molar Mass ( g/mol ) |

| 3-Methylbutanenitrile | C₅H₉N | 83.13 |

| Ethyl Formate | C₃H₆O₂ | 74.08 |

| Lithium Diisopropylamide | C₆H₁₄LiN | 107.12 |

| Total Reactant Mass | 264.33 | |

| This compound | C₆H₉NO | 111.14 |

| Atom Economy (%) | (111.14 / 264.33) * 100 ≈ 42.0% |

Efforts to develop more sustainable protocols could focus on catalytic methods that avoid the use of stoichiometric strong bases. For instance, the development of a catalytic system that could facilitate the direct formylation of the nitrile under milder conditions would significantly improve the atom economy and reduce waste. Research into alternative, more atom-economical formylating agents could also contribute to a greener synthesis of this compound.

Chemical Transformations and Reactivity of 2 Formyl 3 Methylbutanenitrile

Reactivity of the Nitrile Moiety

The nitrile group (C≡N) in 2-Formyl-3-methylbutanenitrile is characterized by a strongly polarized triple bond, with the carbon atom being electrophilic. This inherent electrophilicity is the basis for a variety of nucleophilic addition reactions and transformations to other important functional groups.

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. While specific studies on this compound are not extensively documented in publicly available literature, the general reactivity of nitriles suggests that it would readily undergo nucleophilic additions. For instance, organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) can add to the nitrile carbon to form, after hydrolysis of the intermediate imine, ketones.

Table 1: Hypothetical Nucleophilic Addition Reactions at the Nitrile Carbon of this compound

| Nucleophile (Nu) | Reagent | Intermediate | Final Product (after hydrolysis) |

| Alkyl/Aryl | Grignard Reagent (RMgX) | Iminomagnesium halide | Ketone |

| Alkyl/Aryl | Organolithium (RLi) | Iminolithium salt | Ketone |

| Hydride | Lithium Aluminum Hydride (LiAlH₄) | Imine anion | Primary Amine |

This table presents expected products based on the general reactivity of nitriles.

The nitrile functionality can be transformed into carboxylic acids and amides through hydrolysis. This process typically involves heating the nitrile with aqueous acid or base.

Acid-catalyzed hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the nitrile group of this compound would be expected to hydrolyze, first to an amide intermediate, and upon further heating, to the corresponding carboxylic acid, 2-formyl-3-methylbutanoic acid.

Base-catalyzed hydrolysis: Treatment with a strong base (e.g., NaOH) in aqueous solution would also facilitate hydrolysis to the carboxylate salt, which upon acidification would yield the carboxylic acid. Under controlled conditions, the reaction can sometimes be stopped at the amide stage.

The conversion of nitriles to amides can also be achieved under milder conditions using reagents like hydrogen peroxide in a basic solution.

The nitrile group can be reduced to a primary amine, a valuable functional group in the synthesis of many biologically active molecules and materials. Catalytic hydrogenation is a common method for this transformation, employing catalysts such as Raney nickel, platinum oxide, or palladium on carbon, under a hydrogen atmosphere. The expected product from the reduction of this compound would be 2-(aminomethyl)-3-methylbutanenitrile, assuming the formyl group is protected or the reaction conditions are selective.

Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective in converting nitriles to primary amines. This powerful reducing agent would likely also reduce the formyl group to a hydroxyl group, yielding 2-(aminomethyl)-3-methylbutan-1-ol.

Reactivity of the Formyl Moiety

The formyl group (-CHO) is a classic aldehyde functionality, characterized by an electrophilic carbonyl carbon. This makes it a prime target for a wide array of nucleophilic addition and condensation reactions, which are fundamental in carbon-carbon bond formation.

The aldehyde group of this compound is expected to readily participate in various condensation reactions, which are powerful tools for constructing larger molecules.

Aldol (B89426) Condensation: In the presence of a base or acid catalyst, the formyl group can react with enolates derived from ketones or other aldehydes. However, as this compound possesses an α-hydrogen, it can also undergo self-condensation, though reactions with other carbonyl compounds are more synthetically useful.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic esters, cyanoacetates) in the presence of a weak base (e.g., piperidine, pyridine). This reaction would lead to the formation of a new carbon-carbon double bond. mychemblog.compurechemistry.org

Wittig Reaction: The reaction of the formyl group with a phosphorus ylide (a Wittig reagent) is a highly versatile method for the synthesis of alkenes. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comlumenlearning.comlibretexts.org The geometry of the resulting alkene can often be controlled by the choice of the ylide and reaction conditions.

Table 2: Representative Condensation Reactions of the Formyl Moiety

| Reaction Name | Reactant | Catalyst/Reagent | Product Type |

| Knoevenagel Condensation | Malononitrile | Piperidine | α,β-Unsaturated dinitrile |

| Wittig Reaction | Methyltriphenylphosphonium bromide / n-BuLi | - | Terminal alkene |

This table illustrates potential applications of well-established condensation reactions to the formyl group of the target molecule.

The electrophilic carbon of the formyl group is highly susceptible to attack by a wide range of nucleophiles.

Organometallic Reagents: Grignard reagents and organolithium reagents add to the carbonyl carbon to form, after acidic workup, secondary alcohols. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org For example, the reaction of this compound with methylmagnesium bromide would yield 1-(1-cyano-2-methylpropyl)ethanol.

Cyanohydrin Formation: The addition of hydrogen cyanide (or a cyanide salt with an acid) across the carbonyl double bond results in the formation of a cyanohydrin. This reaction introduces another nitrile group and a hydroxyl group into the molecule.

Reduction to an Alcohol: The formyl group can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). This reagent would typically not reduce the nitrile group, allowing for the selective transformation of the aldehyde to an alcohol, yielding 2-hydroxy-3-methylbutanenitrile. More powerful reducing agents like LiAlH₄ would reduce both the aldehyde and the nitrile.

Table 3: Summary of Nucleophilic Additions to the Formyl Group

| Nucleophile | Reagent | Product Functional Group |

| Hydride | Sodium Borohydride (NaBH₄) | Primary Alcohol |

| Alkyl/Aryl | Grignard Reagent (RMgX) | Secondary Alcohol |

| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |

This table summarizes the outcomes of common nucleophilic additions to the aldehyde functionality.

This compound is a molecule rich in chemical potential due to the presence of two distinct and reactive functional groups. The nitrile moiety offers pathways to amines, carboxylic acids, and ketones, while the formyl group provides access to a wide variety of alcohols, alkenes, and more complex carbon skeletons through nucleophilic additions and condensation reactions. The ability to selectively manipulate one functional group in the presence of the other is a key challenge and opportunity in the synthetic application of this compound. While specific, detailed research on the reactivity of this compound is not extensively reported in the public domain, the well-established principles of nitrile and aldehyde chemistry provide a strong framework for predicting its chemical behavior and for designing synthetic routes that leverage its unique bifunctional nature.

Interplay Between Nitrile and Formyl Functionalities in Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, are chemical processes in which multiple bonds are formed in a single synthetic operation. In the case of this compound, the electrophilic carbon of the formyl group and the electrophilic carbon of the nitrile group can both serve as sites for nucleophilic attack. This dual reactivity is the foundation for its utility in cascade reactions, where a single reagent can initiate a sequence of intramolecular or intermolecular transformations involving both functional groups.

The formyl group, being a strong electrophile, can readily react with nucleophiles to form an intermediate, which can then undergo further reaction with the nitrile group. For instance, a reaction with a dinucleophile, such as a hydrazine (B178648) or a hydroxylamine, can lead to the formation of a five- or six-membered heterocyclic ring in a single step. The initial nucleophilic attack occurs at the more reactive formyl carbon, followed by an intramolecular cyclization involving the nitrile group.

The cyano group is a valuable and versatile functional group that can act as a radical acceptor in cascade reactions, providing a pathway for the construction of various important heterocycles and carbocycles. rsc.org Such synthetic strategies open new avenues for the rapid buildup of molecular complexity.

Strategies for Derivatization of this compound

The derivatization of this compound can be strategically designed to selectively target either the formyl group, the nitrile group, or both simultaneously. This allows for the synthesis of a diverse array of chemical structures with potential applications in various fields of chemistry.

Selective Reactions of the Formyl Group:

Oxidation: The formyl group can be oxidized to a carboxylic acid, yielding 2-cyano-3-methylbutanoic acid.

Reduction: Selective reduction of the aldehyde can afford the corresponding primary alcohol, 2-(hydroxymethyl)-3-methylbutanenitrile.

Wittig Reaction: Reaction with phosphorus ylides can convert the formyl group into an alkene.

Knoevenagel Condensation: Condensation with active methylene compounds can lead to the formation of a new carbon-carbon double bond.

Selective Reactions of the Nitrile Group:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or a primary amide, respectively.

Reduction: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride can convert the nitrile to a primary amine.

Addition of Grignard Reagents: Reaction with organomagnesium halides followed by hydrolysis can yield ketones.

Reactions Involving Both Functional Groups:

The most powerful derivatization strategies involve the simultaneous participation of both the formyl and nitrile functionalities, leading to the formation of complex cyclic structures. These reactions are particularly valuable in medicinal chemistry and materials science for the construction of novel molecular scaffolds.

The synthesis of fused heterocyclic systems, such as pyrazolopyrimidines, represents a significant application of the dual reactivity of this compound. Pyrazolopyrimidine derivatives are of considerable interest due to their structural analogy to purines and their associated biological activities. nih.gov

The construction of a pyrazolopyrimidine scaffold from this compound can be envisioned through a multi-step, one-pot reaction with a suitable hydrazine derivative, such as aminoguanidine (B1677879) or a substituted hydrazine. The proposed reaction mechanism would likely proceed as follows:

Initial Condensation: The reaction is initiated by the nucleophilic attack of a nitrogen atom from the hydrazine derivative on the electrophilic carbonyl carbon of the formyl group of this compound. This is followed by dehydration to form a hydrazone intermediate.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrile group. This cyclization step leads to the formation of a five-membered pyrazole (B372694) ring.

Pyrimidine (B1678525) Ring Formation: Subsequent reaction with a suitable three-carbon building block, or further intramolecular rearrangement and condensation if the initial hydrazine derivative contains the necessary functionality, would lead to the closure of the six-membered pyrimidine ring, yielding the final pyrazolopyrimidine scaffold.

This synthetic approach allows for the introduction of various substituents on both the pyrazole and pyrimidine rings by selecting appropriately substituted starting materials, thus enabling the generation of a library of diverse pyrazolopyrimidine derivatives for further investigation.

Applications of 2 Formyl 3 Methylbutanenitrile As a Key Synthetic Intermediate

Construction of Complex Organic Architectures

The dual reactivity of 2-Formyl-3-methylbutanenitrile makes it an ideal building block for creating intricate molecular structures, particularly heterocyclic systems. The aldehyde can readily react with nucleophiles, while the nitrile group can participate in cyclization reactions or be transformed into other functional groups.

A significant application of this compound is in the synthesis of resorcylate aminopyrazole analogs, a class of compounds investigated as inhibitors of the molecular chaperone Hsp90 (Heat Shock Protein 90). Hsp90 is a promising therapeutic target, particularly in oncology.

In a reported synthetic pathway, this compound is used to construct the core aminopyrazole scaffold of these inhibitors. The synthesis involves the reaction of this compound with a suitable hydrazine (B178648) derivative. This reaction proceeds via a condensation-cyclization sequence to form a substituted aminopyrazole. This aminopyrazole intermediate is then further functionalized in subsequent steps to yield the final resorcylate aminopyrazole product. For instance, a specific synthesis utilized this compound to produce a key intermediate in the creation of fungal-selective Hsp90 inhibitors, demonstrating its role in generating complex pharmaceutical leads.

Table 1: Synthesis of Hsp90 Inhibitor Intermediate

| Starting Material | Reagent | Product | Application |

|---|

This table illustrates the role of this compound as a precursor in the synthesis of molecular chaperone inhibitors.

Pyrazolopyrimidine derivatives are a critical class of bicyclic heterocycles known for their wide range of biological activities and applications in materials science. The synthesis of the pyrazolopyrimidine core often begins with the construction of a substituted aminopyrazole ring.

Chemically, this compound is an ideal precursor for the pyrazole (B372694) moiety. Its structure is equivalent to a 1,3-dicarbonyl compound, a classic reactant for pyrazole synthesis. The reaction with hydrazine would lead to the formation of an aminopyrazole with a nitrile group, which is a versatile handle for the subsequent annulation of the pyrimidine (B1678525) ring. While this synthetic strategy is chemically sound and established for similar substrates, direct literature evidence from the provided search results specifically documenting the use of this compound for the synthesis of pyrazolopyrimidine compounds is not available. However, its utility in forming the prerequisite aminopyrazole core, as demonstrated in the synthesis of Hsp90 inhibitors, strongly supports its potential in this area.

Annulation reactions are powerful tools in organic synthesis for the construction of cyclic systems. The synthesis of polysubstituted cyclopentenes is of significant interest as this structural motif is present in many natural products. While there are established methods for cyclopentene (B43876) annulation using nitrile-containing compounds, specific examples employing this compound for this purpose are not documented in the available research.

Role in the Synthesis of Fine Chemicals and Pharmaceutical Precursors

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, often as intermediates for pharmaceuticals and other high-value products. This compound serves as a key precursor in this context due to its ability to introduce a specific, functionalized fragment into a larger molecule.

Its most prominent role as a pharmaceutical precursor is demonstrated in the synthesis of the aforementioned Hsp90 inhibitors. The aminopyrazole intermediate derived from this compound is a crucial component that ultimately becomes part of the final bioactive molecule. This highlights its function as a building block for complex, high-value pharmaceutical compounds. The availability of this compound from various chemical suppliers indicates its established use within the fine chemical and pharmaceutical industries as a starting material for multi-step synthetic processes.

Contribution to Agrochemical Compound Development

Agrochemicals, including herbicides, insecticides, and fungicides, often feature heterocyclic structures similar to those found in pharmaceuticals. Many synthetic pathways for these compounds rely on versatile intermediates to build the desired molecular framework. However, based on available scientific literature, there is currently no documented evidence of this compound being specifically utilized in the development or synthesis of agrochemical compounds.

Mechanistic Investigations and Reaction Pathways Involving 2 Formyl 3 Methylbutanenitrile

Elucidation of Specific Reaction Mechanisms in the Synthesis of 2-Formyl-3-methylbutanenitrile

The synthesis of α-formyl nitriles like this compound can be envisioned through several mechanistic pathways, primarily involving the introduction of a cyano group adjacent to a carbonyl functionality.

One plausible route is analogous to the Strecker synthesis , which traditionally involves the reaction of an aldehyde or ketone with an amine and a cyanide source to form an α-aminonitrile. nih.gov A modified approach could involve the use of a protected aldehyde, which is later deprotected to yield the formyl group.

Another potential synthetic pathway is the nucleophilic substitution on an α-halo-aldehyde. In this mechanism, a halide atom at the α-position to the formyl group would be displaced by a cyanide ion (e.g., from NaCN or KCN) via an SN2 mechanism. chemistrysteps.com The success of this reaction would depend on the stability of the α-halo-aldehyde and the reaction conditions.

A hypothetical reaction scheme for the synthesis of this compound via nucleophilic substitution is presented below:

Table 1: Hypothetical Reaction Conditions for the Synthesis of this compound via Nucleophilic Substitution

| Entry | Starting Material | Cyanide Source | Solvent | Temperature (°C) | Hypothetical Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Bromo-3-methylbutanal | NaCN | DMSO | 25 | 75 |

| 2 | 2-Bromo-3-methylbutanal | KCN | Ethanol | 50 | 60 |

| 3 | 2-Chloro-3-methylbutanal | NaCN | DMF | 25 | 70 |

The mechanism would proceed via a backside attack of the cyanide ion on the carbon atom bearing the halogen, leading to an inversion of stereochemistry if the α-carbon is chiral.

Mechanistic Aspects of Oxidative Functionalization Reactions Leading to Related Alpha-Amino Nitriles

The formyl group in this compound could potentially be converted to other functional groups through oxidative processes. A relevant transformation is the oxidative conversion to an α-aminonitrile.

The mechanism for such a transformation would likely involve an oxidative cyanation process. researchgate.net In a general sense, this can occur through the formation of an iminium ion intermediate from the corresponding amine, followed by the nucleophilic addition of a cyanide source.

Alternatively, a direct oxidative C-H functionalization adjacent to the nitrile group could be considered, although this is less likely given the presence of the more reactive aldehyde group.

Role of Radical Intermediates in Nitrile-Forming Transformations

Radical mechanisms are increasingly recognized in the formation of C-CN bonds. acs.org For a molecule like this compound, radical intermediates could play a role in both its synthesis and subsequent reactions.

In a synthetic context, a radical-based approach could involve the generation of an α-acyl radical from a suitable precursor, followed by trapping with a cyanide source. For instance, the abstraction of the aldehydic hydrogen from 3-methylbutanal (B7770604) would generate an acyl radical. researchgate.net Subsequent reaction with a cyano radical source could potentially lead to the formation of this compound.

Table 2: Plausible Radical Precursors and Initiators for Nitrile-Forming Transformations

| Radical Precursor | Initiator | Generated Radical | Potential Product |

|---|---|---|---|

| 3-Methylbutanal | Peroxide | 3-Methylbutanoyl radical | This compound |

| 2-Bromo-3-methylbutanal | Photoredox catalyst | α-Formyl-β-methylpropyl radical | This compound |

Conversely, the formyl group of this compound could undergo radical reactions. For example, under photoredox conditions, the aldehyde could be converted to an acyl radical, which could then participate in various coupling reactions. nih.gov

Catalytic Systems and Ligand Effects in this compound Transformations

Catalysis can play a crucial role in directing the reactivity and selectivity of transformations involving this compound.

For the synthesis via cyanation of an α-halo-aldehyde, phase-transfer catalysts could be employed to facilitate the reaction between the organic substrate and the inorganic cyanide salt.

In transformations of the nitrile group, transition metal pincer complexes have been shown to catalyze a variety of reactions. rug.nl For instance, a ruthenium-based pincer catalyst could potentially be used for the selective hydrogenation of the nitrile to a primary amine, leaving the aldehyde group intact under specific conditions.

Ligand design would be critical in achieving such selectivity. A bulky ligand on the metal center could sterically hinder the coordination of the aldehyde, thereby favoring the reaction at the nitrile moiety.

Table 3: Hypothetical Catalytic Systems for Selective Transformations of this compound

| Transformation | Catalyst | Ligand | Hypothetical Product |

|---|---|---|---|

| Nitrile reduction | Ru-pincer complex | Bulky phosphine | 2-Aminomethyl-3-methylbutanal |

| Aldehyde reduction | Rhodium complex | Chiral diphosphine | (2-Hydroxymethyl)-3-methylbutanenitrile |

The electronic properties of the ligand would also be important. An electron-donating ligand would increase the electron density on the metal center, which could enhance its catalytic activity in certain reductive processes.

Advanced Spectroscopic Characterization and Conformational Analysis of 2 Formyl 3 Methylbutanenitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution and the solid state. For 2-Formyl-3-methylbutanenitrile, ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom, allowing for the verification of its connectivity.

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the alpha-proton adjacent to the nitrile and formyl groups, the methine proton of the isopropyl group, and the diastereotopic methyl protons of the isopropyl group. The chemical shifts and coupling constants (J-values) of these signals are diagnostic for the local chemical environment and dihedral angles between adjacent protons, offering insights into the molecule's preferred conformation. lumenlearning.com

In ¹³C NMR, the carbon atoms of the nitrile, carbonyl, and the aliphatic chain will resonate at characteristic chemical shifts. The nitrile carbon typically appears in the 115-130 ppm range, while the formyl carbon is found further downfield. pressbooks.publibretexts.org The chemical shift of the nitrile carbon can be particularly sensitive to the stereochemistry of adjacent substituents. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical ranges for the functional groups and may vary based on solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| CHO | ~9.5-9.7 | Doublet | ~190-200 |

| CH-CN | ~3.5-3.8 | Doublet of Doublets | ~45-55 |

| CH-(CH₃)₂ | ~2.2-2.5 | Multiplet | ~30-35 |

| (CH₃)₂ | ~1.0-1.2 | Two Doublets | ~18-22 |

| CN | - | - | ~115-120 |

To unambiguously assign all proton and carbon signals and to further probe the three-dimensional structure, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, establishing the connectivity of the proton spin systems. For this compound, COSY would show correlations between the aldehydic proton and the alpha-proton, between the alpha-proton and the isopropyl methine proton, and between the methine proton and the isopropyl methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms, allowing for the definitive assignment of the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. NOESY data is vital for determining the preferred conformation and stereochemistry of the molecule by analyzing the spatial relationships between, for example, the isopropyl group protons and the alpha-proton.

Solid-State NMR (ssNMR) could be utilized to study the compound in its crystalline form. This technique provides information about the molecular structure and packing in the solid state, which can differ significantly from the solution-state conformation. Cross-Polarization Magic-Angle Spinning (CP-MAS) experiments would be used to obtain high-resolution ¹³C spectra, and techniques like dipolar recoupling could probe intermolecular distances.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₆H₉NO), high-resolution mass spectrometry (HRMS) would be used to determine its exact mass (monoisotopic mass: 111.0684 Da), which confirms its elemental formula. nih.govguidechem.com

Electron Ionization (EI) or Electrospray Ionization (ESI) techniques can be used to generate ions for analysis. The resulting mass spectrum would show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺). The subsequent fragmentation of this ion provides a characteristic fingerprint. Expected fragmentation pathways for this compound could include:

Loss of the formyl group (•CHO, 29 Da).

Loss of the nitrile group (•CN, 26 Da).

Cleavage of the isopropyl group (•CH(CH₃)₂, 43 Da).

Alpha-cleavage adjacent to the carbonyl or nitrile groups.

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Identity | Neutral Loss |

|---|---|---|

| 111 | [C₆H₉NO]⁺ | Molecular Ion |

| 82 | [M - CHO]⁺ | •CHO |

| 68 | [M - CH(CH₃)₂]⁺ | •C₃H₇ |

Analysis of these fragments via tandem mass spectrometry (MS/MS) would provide further structural confirmation by isolating a specific parent ion and inducing its fragmentation to observe daughter ions. dntb.gov.ua

Chromatographic Techniques (HPLC, LC-MS, UPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of this compound. Using a suitable stationary phase (e.g., C18 for reverse-phase chromatography) and mobile phase, a single sharp peak in the chromatogram would indicate a high degree of purity. The presence of other peaks would signify impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of LC with the detection capabilities of MS. LC-MS is invaluable for identifying impurities or byproducts in a sample of this compound, as the mass spectrometer provides molecular weight information for each separated component.

Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes smaller particle sizes in the stationary phase and higher pressures, resulting in faster separation times, greater resolution, and increased sensitivity compared to traditional HPLC. mdpi.com This would be particularly useful for the rapid analysis of reaction mixtures during the synthesis of this compound or for resolving closely related impurities.

These techniques are crucial in both synthetic chemistry to ensure the quality of the prepared compound and in analytical chemistry for quantitative studies.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the presence of specific functional groups. mdpi.commdpi.com

For this compound, the key functional groups are the nitrile (C≡N) and the formyl (CHO).

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a sharp, intense absorption band for the C≡N stretching vibration, typically around 2230-2250 cm⁻¹. pressbooks.publibretexts.org The C=O stretching vibration of the aldehyde would appear as a strong band in the region of 1720-1740 cm⁻¹. The C-H stretch of the aldehyde proton is also characteristic, appearing as one or two bands between 2700 and 2900 cm⁻¹. pressbooks.pub

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡N stretch is also typically strong and easily identifiable in the Raman spectrum. While the C=O stretch is often weaker in Raman than in IR, other vibrations, such as those of the C-C backbone, may be more prominent. The combination of both IR and Raman data provides a more complete picture of the molecule's vibrational modes. scifiniti.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H stretch (aldehyde) | IR | ~2720, ~2820 | Medium |

| C-H stretch (aliphatic) | IR, Raman | ~2870-2960 | Strong |

| C≡N stretch (nitrile) | IR, Raman | ~2240 | Strong (IR), Medium (Raman) |

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational spectra, which aids in the assignment of experimental bands. researchgate.netnih.gov

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization of Chiral Forms

This compound possesses a stereocenter at the carbon atom bearing the formyl and nitrile groups, meaning it exists as a pair of enantiomers. Chiroptical spectroscopy techniques are specifically designed to study chiral molecules. mdpi.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Each enantiomer of a chiral molecule will produce a CD spectrum that is a mirror image of the other. The electronic transitions associated with the carbonyl group (n→π*) of the aldehyde are often CD-active and can be used to distinguish between the (R)- and (S)-enantiomers.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of optical rotation as a function of the wavelength of light. Similar to CD, the two enantiomers will exhibit mirror-image ORD curves. The Cotton effect, a characteristic change in optical rotation in the vicinity of an absorption band, is particularly useful for stereochemical assignments.

The application of these chiroptical techniques is essential for determining the enantiomeric purity of a sample of this compound and for assigning its absolute configuration, often through comparison with theoretical calculations of the expected spectra for each enantiomer. researchgate.net

Computational and Theoretical Studies on 2 Formyl 3 Methylbutanenitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Formyl-3-methylbutanenitrile, these methods can elucidate its electronic structure, which in turn governs its reactivity. nih.gov By solving approximations of the Schrödinger equation, researchers can obtain information about molecular orbitals, charge distribution, and various energetic properties.

Bond dissociation energy (BDE) is a critical parameter that quantifies the strength of a chemical bond. It corresponds to the enthalpy change upon the homolytic cleavage of a bond in the gas phase. Computational methods, particularly density functional theory (DFT), have become reliable tools for the accurate prediction of BDEs. nih.gov Various functionals, such as B3LYP, M06-2X, and ωB97X-D, are often benchmarked against experimental data to ensure accuracy. nih.gov

For this compound, the BDEs of various bonds can be calculated to predict which bonds are most likely to break under thermal or photochemical conditions. The calculation involves optimizing the geometry of the parent molecule and the resulting radicals after bond cleavage, followed by calculating their respective electronic energies.

Table 1: Hypothetical Bond Dissociation Energies (BDEs) for this compound

| Bond | Bond Type | Calculated BDE (kcal/mol) |

| C-H (formyl) | Primary Aldehydic | 85.3 |

| C-C (C2-C3) | Tertiary-Secondary | 88.7 |

| C-H (C2) | Tertiary | 95.2 |

| C-CN | Tertiary-Nitrile | 115.8 |

| C≡N | Nitrile | 212.5 |

Note: These are hypothetical values for illustrative purposes, calculated using a representative DFT method (e.g., B3LYP/6-31G(d)).

The data would likely show that the aldehydic C-H bond is the weakest single bond, making it a primary site for radical abstraction. The C-C bond between the substituted carbons is also relatively weak due to steric strain. In contrast, the C≡N triple bond is exceptionally strong.

Due to the presence of several single bonds, this compound can exist in numerous conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. maricopa.edu This is typically done by systematically rotating the dihedral angles of the rotatable bonds and calculating the potential energy at each point, resulting in a potential energy surface (PES).

The most stable conformers correspond to the local minima on the PES. The relative energies of these conformers determine their population at a given temperature. For this compound, key rotations would be around the C2-C3 bond and the bond connecting the isopropyl group. libretexts.org

Table 2: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (H-C2-C3-H) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche 1 | 60° | 0.95 |

| Eclipsed 1 | 120° | 3.50 |

| Gauche 2 | -60° | 0.95 |

| Eclipsed 2 | 0° | 4.20 |

Note: These values are illustrative, representing the rotation around the C2-C3 bond. The energies are relative to the most stable (anti) conformer.

The energy landscape would reveal that staggered conformations, particularly the anti-conformer where the bulky formyl and isopropyl groups are furthest apart, are the most stable. lumenlearning.com Eclipsed conformations represent energy maxima and act as transition states for the interconversion of staggered conformers.

Reaction Pathway Modeling and Transition State Characterization for its Transformations

Computational chemistry is a powerful tool for mapping out the entire reaction pathway for chemical transformations. researchgate.net For this compound, potential reactions include the reduction of the aldehyde to an alcohol, the hydrolysis of the nitrile to a carboxylic acid, or addition reactions to the carbonyl or nitrile groups. fiveable.menih.gov

By modeling the reaction pathway, researchers can identify the transition state (TS), which is the highest energy point along the reaction coordinate. The energy of the TS determines the activation energy of the reaction. The geometry of the TS provides insights into the mechanism of the reaction. Methods like nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations are used to connect the reactants, transition state, and products.

For example, in the nucleophilic addition of a hydride to the formyl group, the transition state would feature a partially formed C-H bond and a partially broken C=O π-bond. The calculated activation energy would indicate the feasibility of the reaction under different conditions.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties, which is invaluable for the identification and characterization of new compounds. rsc.org

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. tandfonline.com For this compound, this would allow for the assignment of key vibrational modes, such as the C=O stretch of the aldehyde, the C≡N stretch of the nitrile, and the C-H stretches of the alkyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei with high accuracy. comporgchem.com This is achieved by calculating the magnetic shielding tensors for each nucleus. These predicted spectra can be compared with experimental data to confirm the structure of the molecule.

Table 3: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value |

| IR: ν(C=O) | 1735 cm⁻¹ | 1725 cm⁻¹ |

| IR: ν(C≡N) | 2250 cm⁻¹ | 2245 cm⁻¹ |

| ¹H NMR: δ(CHO) | 9.7 ppm | 9.6 ppm |

| ¹³C NMR: δ(CN) | 118 ppm | 120 ppm |

| ¹³C NMR: δ(CHO) | 201 ppm | 203 ppm |

Note: These are hypothetical values to illustrate the typical agreement between calculated and experimental data.

Applications of Density Functional Theory (DFT) in Understanding Reactivity

DFT is a widely used computational method that provides a good balance between accuracy and computational cost for studying the reactivity of organic molecules. researchgate.net Several reactivity descriptors derived from DFT calculations can provide insights into the chemical behavior of this compound. nih.govnih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. The distribution of these orbitals shows the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is likely to have significant contributions from the lone pairs of the oxygen and nitrogen atoms, while the LUMO will be localized on the π* orbitals of the C=O and C≡N groups.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the oxygen and nitrogen atoms. Regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack, such as the carbonyl carbon and the nitrile carbon.

Table 4: Hypothetical DFT-Derived Reactivity Descriptors for this compound

| Descriptor | Value (eV) | Interpretation |

| HOMO Energy | -6.8 | Electron-donating ability |

| LUMO Energy | -0.5 | Electron-accepting ability |

| HOMO-LUMO Gap | 6.3 | Chemical hardness/stability |

| Electronegativity (χ) | 3.65 | Tendency to attract electrons |

| Chemical Hardness (η) | 3.15 | Resistance to change in electron distribution |

Note: These values are for illustrative purposes and would be calculated at a specific level of theory.

These descriptors collectively provide a comprehensive picture of the reactivity of this compound, guiding the prediction of its behavior in various chemical reactions. researchgate.net

Broader Context and Emerging Research Avenues for 2 Formyl 3 Methylbutanenitrile

Bio-inspired Synthesis and Biocatalytic Transformations (e.g., Hydroxynitrile Lyase Relevance to Cyanohydrins)

Bio-inspired synthesis seeks to mimic nature's efficient and selective methods for constructing complex molecules. nih.gov In the context of nitrile-containing compounds, enzymes known as hydroxynitrile lyases (HNLs) are particularly relevant. HNLs are found in higher plants, microorganisms, and even some arthropods, where they play a role in defense mechanisms by catalyzing the decomposition of cyanohydrins into aldehydes or ketones and toxic hydrogen cyanide. nih.gov

Conversely, HNLs can catalyze the reverse reaction—the enantioselective addition of hydrogen cyanide to a carbonyl group to form a chiral cyanohydrin. This synthetic capability is of significant industrial interest for producing enantiomerically pure ingredients for pharmaceuticals and fine chemicals. HNLs have been discovered with new primary structures, high stability, and remarkable specific activity, such as the (R)-hydroxynitrile lyase from the millipede Chamberlinius hualienensis, which belongs to the lipocalin superfamily. While 2-Formyl-3-methylbutanenitrile is an α-formyl nitrile rather than a cyanohydrin, the principles of biocatalytic, asymmetric synthesis demonstrated by HNLs provide a compelling blueprint for future research. The development of novel biocatalysts or engineered enzymes could enable the stereoselective synthesis of complex chiral nitriles like this compound, offering a greener and more efficient alternative to traditional chemical methods.

Hydroxynitrile Lyase (HNL) Catalysis

| Reaction Type | Substrates | Products | Key Feature | Relevance |

|---|---|---|---|---|

| Cleavage (Natural Function) | Cyanohydrins | Aldehyde/Ketone + Hydrogen Cyanide (HCN) | Defense Mechanism | Understanding natural nitrile metabolism |

| Synthesis (Biocatalytic Application) | Aldehyde/Ketone + Hydrogen Cyanide (HCN) | Chiral Cyanohydrins | High Enantioselectivity | Production of chiral building blocks for industry researchgate.net |

Role in Prebiotic Chemistry and the Formation of Amino Acid Precursors

Prebiotic chemistry investigates the chemical reactions that may have occurred on the early Earth to give rise to the building blocks of life. researchgate.net Amino acids are fundamental to biology, and their formation under plausible prebiotic conditions is a key area of study. otago.ac.nz The Strecker synthesis, involving aldehydes, ammonia, and cyanide to form α-aminonitriles that hydrolyze to amino acids, is a classic model for prebiotic amino acid formation. mdpi.com

Recent research has expanded on this by investigating reactions in non-aqueous environments, such as formamide. Studies have shown that N-formylaminonitriles can form readily from aldehydes and cyanide in formamide, even without added ammonia. otago.ac.nznih.gov These N-formylaminonitriles are considered a potential prebiotic source of amino acid derivatives. otago.ac.nznih.gov

Although direct studies on this compound in this context are not yet available, its structure is highly relevant. As a formylated nitrile, it fits into the broader class of molecules identified as potential amino acid precursors. Its carbon skeleton corresponds to that of the amino acid valine. The presence of both a nitrile and a formyl group suggests it could be an intermediate in pathways leading to more complex, proteinogenic molecules under prebiotic conditions, warranting further investigation into its formation and reactivity in simulated early Earth environments.

Future Directions in Novel Synthetic Applications of this compound

Currently, this compound is primarily utilized as a chemical intermediate in multi-step synthetic sequences. For instance, it has been used in the synthesis of fungal-selective resorcylate aminopyrazole Hsp90 inhibitors and in the preparation of pyrazolopyrimidine compounds with potential applications in medicine. acs.orgnih.govgoogle.com The synthesis of the compound itself has been described starting from isovaleronitrile. acs.orggoogle.comgoogle.com

The future synthetic utility of this compound lies in the strategic exploitation of its two reactive functional groups: the aldehyde and the nitrile. This bifunctionality makes it a versatile building block for a wide range of chemical structures.

Potential Future Applications:

Heterocyclic Synthesis: The aldehyde and nitrile groups can participate in cyclization reactions to form diverse nitrogen- and oxygen-containing heterocyclic systems, which are common scaffolds in medicinal chemistry.

Multicomponent Reactions: Its structure is well-suited for use in multicomponent reactions, allowing for the rapid construction of complex molecules in a single step, thereby increasing synthetic efficiency.

Chiral Scaffolds: Asymmetric transformation of the aldehyde group (e.g., via reduction or addition reactions) could provide access to valuable chiral synthons for asymmetric catalysis or the synthesis of stereochemically defined drug candidates.

Combinatorial Chemistry: Its utility as a versatile intermediate makes it an ideal candidate for the creation of chemical libraries for high-throughput screening and drug discovery programs.

The extensive research into the applications of similar α,β-unsaturated aldehydes, such as C-2-formyl glycals, in synthesizing molecules with anticancer, anti-inflammatory, and antimicrobial properties, highlights the vast potential awaiting exploration for this compound. researchgate.net

Development of Advanced Catalytic Systems for its Efficient Transformations

The documented syntheses of this compound often rely on stoichiometric reagents, such as the use of n-butyllithium and diisopropylamine (B44863) to form a strong base for the formylation of isovaleronitrile. google.comgoogle.com While effective, these methods can generate significant waste and may not be ideal for large-scale production. A key future direction is the development of advanced catalytic systems for both the synthesis and transformation of this molecule.

Future research in this area could focus on:

Catalytic Synthesis: Designing catalytic methods for the direct C-H formylation of nitriles, which would represent a more atom-economical and sustainable route to this compound and related compounds.

Selective Catalytic Transformations: Developing catalysts for the selective transformation of one functional group in the presence of the other. This includes catalysts for the asymmetric hydrogenation or alkylation of the aldehyde, or for the hydration of the nitrile to an amide. The Ritter reaction, which converts nitriles to N-tert-butyl amides, can be achieved using various catalytic systems, suggesting a pathway for catalytic modification of the nitrile group. researchgate.net

Tandem/Domino Catalysis: Creating catalytic systems that can orchestrate a sequence of reactions involving both the aldehyde and nitrile functionalities in a single pot, leading to a rapid increase in molecular complexity.

The development of such catalytic systems would not only improve the efficiency and sustainability of processes involving this compound but also expand its accessibility and utility as a versatile chemical intermediate.

Q & A

Q. What are the recommended synthetic routes for 2-Formyl-3-methylbutanenitrile in academic research?

- Methodological Answer : A common approach involves the formylation of 3-methylbutanenitrile derivatives. For example, the Vilsmeier-Haack reaction using dimethylformamide (DMF) and phosphoryl chloride (POCl₃) could introduce the formyl group to the nitrile backbone. Alternative routes include condensation reactions with aldehydes under basic conditions. Reaction optimization (e.g., temperature control at 0–5°C for exothermic steps) and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) are critical. Characterization via (e.g., aldehyde proton at ~9.8–10.0 ppm) and IR (C≡N stretch ~2240 cm⁻¹, C=O stretch ~1720 cm⁻¹) confirms product identity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Multi-technique validation is recommended:

- NMR Spectroscopy : and to identify aldehyde (δ ~10 ppm), nitrile (δ ~120 ppm), and methyl branching signals.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ or [M+Na]⁺ peaks.

- Chromatography : HPLC with UV detection (λ = 210–260 nm) to assess purity (>95%).

Cross-referencing data with analogous compounds (e.g., 4-formyl-3-methoxybenzonitrile) ensures accuracy .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental reactivity data for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in simulations. To address this:

- Parameter Adjustment : Re-run DFT calculations (e.g., B3LYP/6-31G*) with explicit solvent models (e.g., PCM for DCM).

- Experimental Validation : Conduct kinetic studies under controlled conditions (e.g., inert atmosphere, fixed temperature) to isolate variables.

- Statistical Analysis : Use multivariate regression to correlate steric/electronic parameters (e.g., Hammett constants) with reactivity trends.

Contradictions in nucleophilic addition pathways (e.g., cyanide vs. amine attacks) can be resolved via isotopic labeling .

Q. How can the stability of this compound under varying conditions be systematically evaluated?

- Methodological Answer : Design stability studies with the following protocol:

- Thermal Stability : Heat samples (40–100°C) in sealed vials and monitor degradation via TLC or GC-MS.

- Photolytic Sensitivity : Expose to UV light (254 nm) and track aldehyde oxidation byproducts (e.g., carboxylic acids) via IR.

- Hydrolytic Resistance : Test pH-dependent stability (pH 2–12) using buffered solutions; quench reactions at intervals and quantify residual compound via HPLC.

Safety protocols (e.g., fume hood use, PPE) should align with guidelines for nitrile handling .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the regioselectivity of this compound in nucleophilic additions?

- Methodological Answer : Conflicting regioselectivity (e.g., α- vs. γ-carbon attacks) may stem from solvent polarity or catalyst choice. To clarify:

- Controlled Experiments : Compare outcomes in polar aprotic (DMF) vs. non-polar (toluene) solvents.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to modulate electronic effects.

- Computational Modeling : Map electrostatic potential surfaces (EPS) to identify electron-deficient sites.

Cross-referencing with studies on structurally similar aldehydes (e.g., 2-methoxy-4-cyanobenzaldehyde) provides mechanistic insights .

Methodological Framework Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.